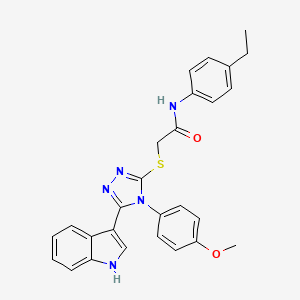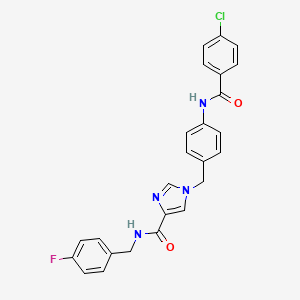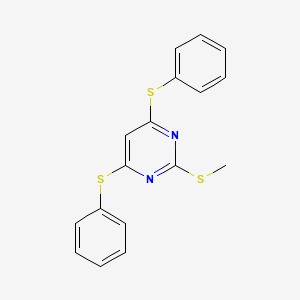
2-(Methylsulfanyl)-4,6-bis(phenylsulfanyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Methylsulfanyl)-4,6-bis(phenylsulfanyl)pyrimidine” is a pyrimidine derivative. Pyrimidine is a basic structure in naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, and uric acids . Pyrimidine derivatives have been found to have a broad spectrum of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrimidine derivatives can be synthesized from α-methyl or α-methylene ketones via a palladium-catalyzed reaction .Applications De Recherche Scientifique
Molecular Structure Analysis
Research on dissymmetric compounds containing pyrazolo[3,4-d]pyrimidine and phthalimide moieties reveals unusual molecular conformations due to intramolecular interactions. These studies help understand the structural dynamics that influence the chemical behavior of pyrimidine derivatives, which could be relevant for designing molecules with specific properties (Avasthi et al., 2003).
Synthesis and Antiviral Activity
The synthesis of 6-hydroxypyrimidines substituted at various positions has shown that these compounds can be converted to phosphonic acids, displaying antiviral activity against herpes and retroviruses. This suggests potential applications in antiviral drug development, where pyrimidine derivatives play a crucial role (Holý et al., 2002).
Cyclopalladation of Pyrimidine Derivatives
Research into the cyclopalladation of 2-phenoxypyridine and related compounds has led to the synthesis of new cyclometallated compounds. This process is essential for developing catalytic systems and materials with unique electronic properties, underscoring the versatility of pyrimidine derivatives in materials chemistry (Geest et al., 1999).
Vibrational Spectral Analysis for Drug Candidates
The vibrational spectral analysis of pyrimidine derivatives has provided insights into their molecular stability, charge delocalization, and potential nonlinear optical behavior. These properties are crucial for the development of chemotherapeutic agents, highlighting the compound's utility in medicinal chemistry (Alzoman et al., 2015).
Post-Macrocyclization Functionalizations
Diversely functionalized oxacalix[2]arene[2]pyrimidines have been synthesized, demonstrating the utility of post-macrocyclization pathways. This research opens avenues for creating molecules with tailored properties for applications in drug development and material science (Van Rossom et al., 2008).
Safety and Hazards
While specific safety data for “2-(Methylsulfanyl)-4,6-bis(phenylsulfanyl)pyrimidine” was not found, similar compounds such as “4-METHYL-2-(METHYLSULFANYL)PYRIMIDINE” and “2-Methylsulfonyl-4,6-dimethoxypyrimidine” have safety data sheets available that indicate potential hazards such as skin and eye irritation, and respiratory irritation .
Orientations Futures
Pyrimidine derivatives, including “2-(Methylsulfanyl)-4,6-bis(phenylsulfanyl)pyrimidine”, have a great potential in the search for new biologically active compounds due to their broad spectrum of biological activity . Future research could focus on exploring the diverse synthetic possibilities of the pyrimidine ring to develop new compounds with different biological profiles .
Propriétés
IUPAC Name |
2-methylsulfanyl-4,6-bis(phenylsulfanyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2S3/c1-20-17-18-15(21-13-8-4-2-5-9-13)12-16(19-17)22-14-10-6-3-7-11-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXDEYJORINLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)SC2=CC=CC=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-methylquinazolin-4(3H)-one](/img/structure/B2975900.png)
![2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid](/img/structure/B2975901.png)

![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide](/img/structure/B2975905.png)
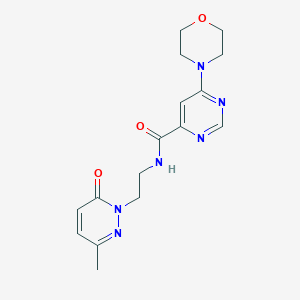
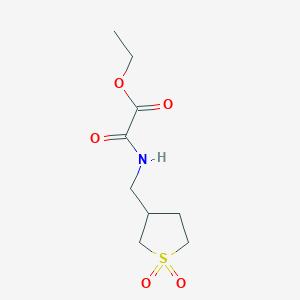
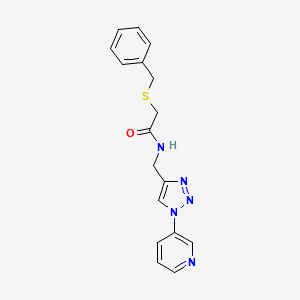

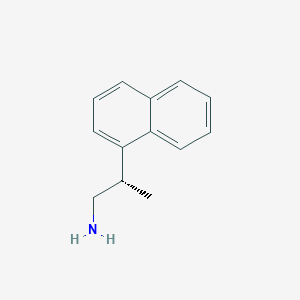
![ethyl 3-cyano-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2975913.png)
